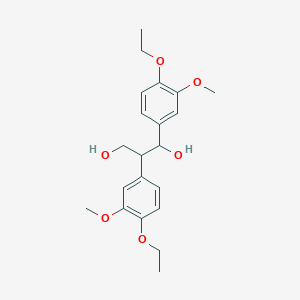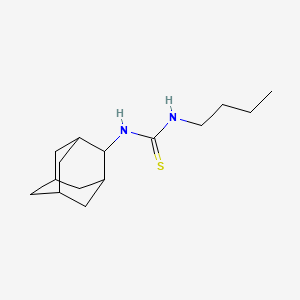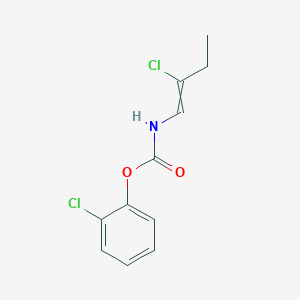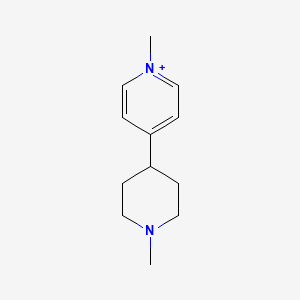
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is a compound that belongs to the class of pyridinium salts. These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. Pyridinium salts have played a significant role in various research fields due to their unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides. For Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-, the synthesis can be achieved by reacting 1-methylpiperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield .
化学反应分析
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to piperidines.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
科学研究应用
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a reagent and building block in synthetic chemistry.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalyst in various chemical reactions
作用机制
The mechanism of action of pyridinium salts involves their ability to interact with biological molecules through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyridinium salts have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
相似化合物的比较
Similar Compounds
- Pyridinium, 1-methyl-4-(1-methylethyl)-, iodide
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide
Uniqueness
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other pyridinium salts .
属性
CAS 编号 |
83133-32-8 |
|---|---|
分子式 |
C12H19N2+ |
分子量 |
191.29 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpiperidin-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3/q+1 |
InChI 键 |
XVCGAOLJQIXWEJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C2=CC=[N+](C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
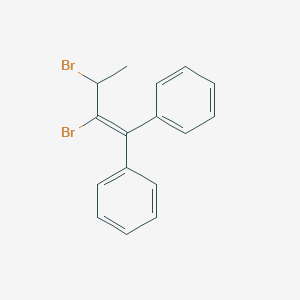
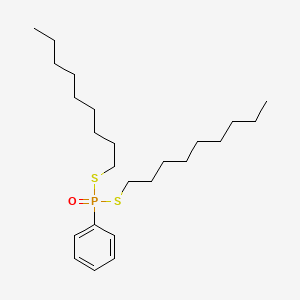
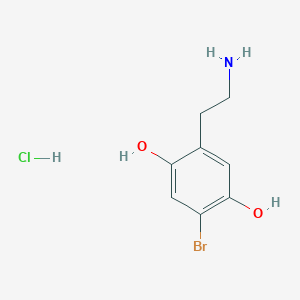
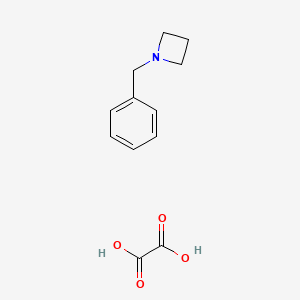
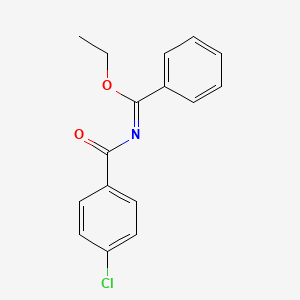
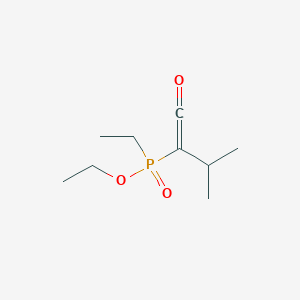
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
phosphanium bromide](/img/structure/B14406416.png)

